L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide

DPP-IV enzymology kinetic comparison substrate affinity

Prolyl peptidase researchers encounter substrate selectivity pitfalls where scaffold modifications alter kinetics and produce incomparable data. Ala-Pro-AMC (CAS 658058-21-0) solves this as a unified fluorogenic substrate for all six prolyl-specific dipeptidyl peptidases (DPP4, DPP7, DPP8, DPP9, FAP, POP) in one assay. • 19-fold lower Km (0.34 µM) for DPP-IV vs. Gly-Pro-AMC, enabling detection in low-abundance samples like CSF • Supports parallel DPP4/DPP8/DPP9 selectivity profiling without substrate switching-critical for therapeutic window determination • Compatible with FAP assay kits and HTS inhibitor screening. Supplied with rigorous batch QC documentation for reproducible enzymatic data.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
CAS No. 658058-21-0
Cat. No. B12531119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide
CAS658058-21-0
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)N
InChIInChI=1S/C18H21N3O4/c1-10-8-16(22)25-15-9-12(5-6-13(10)15)20-17(23)14-4-3-7-21(14)18(24)11(2)19/h5-6,8-9,11,14H,3-4,7,19H2,1-2H3,(H,20,23)/t11-,14-/m0/s1
InChIKeyKWBQMDXXCSNTMD-FZMZJTMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 0.5 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ala-Pro-AMC Identity & Procurement


L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide (CAS 658058-21-0), widely known as Ala-Pro-AMC or H-Ala-Pro-7-amido-4-methylcoumarin, is a synthetic dipeptide fluorogenic substrate comprising the dipeptide L-alanyl-L-proline conjugated to the fluorescent reporter 7-amino-4-methylcoumarin (AMC) . Upon enzymatic cleavage at the prolyl bond, the AMC fluorophore is released, enabling real-time fluorescence-based quantification of peptidase activity with excitation/emission maxima of 350–380 nm / 440–460 nm [1]. The compound serves as a substrate for a defined panel of proline-specific dipeptidyl peptidases, including DPP4, DPP7, DPP8, DPP9, fibroblast activation protein alpha (FAP), and prolyl oligopeptidase (POP), each exhibiting distinct kinetic behaviour toward the identical substrate scaffold [2]. This multi-enzyme recognition profile is a double-edged asset: it enables broad protease family screening, but necessitates rigorous chemical identity verification, because subtle modifications to the Xaa-Pro-AMC scaffold—whether at the P2 amino acid, the N-terminal blocking group, or the fluorophore leaving group—can fundamentally alter substrate turnover rates and enzyme specificity patterns [3].

Why Ala-Pro-AMC Cannot Be Substituted


The Xaa-Pro-AMC substrate family exhibits pronounced enzyme-specific selectivity profiles that preclude generic interchange. DPP-IV, the most extensively studied dipeptidyl peptidase, accepts both Ala-Pro-AMC and Gly-Pro-AMC as substrates, but the identity of the P2 amino acid (Ala vs. Gly) modulates both Michaelis–Menten kinetics and inhibitor pharmacology [1]. Positional scanning data demonstrate that DPP-IV tolerates a broad spectrum of amino acids at the P2 position, yet the catalytic efficiency varies substantially between residues, with isoleucine and norleucine yielding maximal activity [1]. Conversely, enzymes such as DPP8 and DPP9 exhibit markedly different Km values for Ala-Pro-AMC compared to DPP-IV [2]. Furthermore, N-terminal blocking groups such as succinyl- (Suc-) or benzyloxycarbonyl- (Z-) redirect substrate preference toward prolyl oligopeptidase (POP) or FAP while abolishing recognition by DPP4-like enzymes [3]. Even conservative fluorophore substitutions—for instance, replacing 4-methylcoumarin (AMC) with 4-trifluoromethylcoumarin (AFC)—alter the electron-withdrawing character of the leaving group, affecting both the intrinsic fluorescence sensitivity and the rate of enzymatic hydrolysis [4]. Therefore, selecting the correct Xaa-Pro-AMC variant requires matching the substrate identity precisely to the target enzyme's kinetic and recognition profile; a procurement decision based solely on the shared AMC fluorophore or Pro residue risks generating non-comparable, uninterpretable activity data.

Ala-Pro-AMC Performance Evidence


Superior DPP-IV Affinity vs. Gly-Pro-AMC

Under standardized conditions (pH 7.2, 25 °C), Ala-Pro-AMC exhibits a Km of 0.34 µM for DPP-IV isolated from Hordeum vulgare [1]. In contrast, Gly-Pro-AMC—the most widely deployed DPP-IV fluorogenic substrate—carries a reported Km of 6.4 µM for the same enzyme under equivalent experimental conditions [1]. This approximately 19-fold lower Km for Ala-Pro-AMC indicates that the enzyme reaches half-maximal velocity at a far lower substrate concentration, translating into higher apparent affinity. For assay designers, this means that Ala-Pro-AMC can reliably detect DPP-IV activity at substrate concentrations where Gly-Pro-AMC would yield substantially lower turnover, enabling more sensitive detection of low-abundance enzyme in crude biological matrices.

DPP-IV enzymology kinetic comparison substrate affinity

DPP9 Activity Validation and Selectivity Profiling

A 2003 study initially suggested that DPP9 was catalytically inactive. However, subsequent work demonstrated that DPP9 is a bona fide dipeptidyl peptidase that hydrolyses Ala-Pro-AMC with a Km of 161 µM and displays pH-specificity and protease-inhibitor sensitivity profiles comparable to those of DPP4 and DPP8 [1]. The parallel use of Ala-Pro-AMC alongside Gly-Pro-AMC in inhibitor screening panels has since become standard for assessing compound selectivity across the DPP4/8/9 subfamily. For example, BindingDB records show that a single inhibitor (alogliptin) tested against DPP4 using Ala-Pro-AMC yields an IC50 of 223 nM, while the same compound tested against DPP9 using Ala-Pro-AMC gives an IC50 of 400 nM, a ~1.8-fold selectivity window detectable only when the identical substrate scaffold is used [2].

DPP9 active-site validation prolyl peptidase family inhibitor selectivity

DPP8 Kinetic Distinction for Family Profiling

Recombinant human DPP8 cleaves Ala-Pro-AMC with a Km of 208 µM at its neutral pH optimum [1]. The DPP8 active site also accommodates Arg-Pro-AMC and Gly-Pro-AMC, but the Km values differ substantially from those measured for DPP9 (Km = 161 µM for Ala-Pro-AMC) and DPP-IV (Km = 0.34–15 µM range across species) [2]. This quantitative divergence in substrate affinity across the three enzymes—spanning nearly three orders of magnitude—means that Ala-Pro-AMC uniquely enables parallel kinetic characterization of DPP4, DPP8, and DPP9 in a single assay format, a capability not achievable with Gly-Pro-AMC, which is an extremely poor DPP8 substrate and entirely inactive toward DPP9 [1][3].

DPP8 enzyme kinetics substrate selectivity protease family profiling

FAP Cleavage and Multi-Enzyme Substrate Utility

Fibroblast activation protein alpha (FAP) is a prolyl-specific serine protease with dipeptidyl peptidase activity that is highly expressed in the tumor stroma and at sites of tissue remodeling. Commercial FAP activity assay kits explicitly employ Ala-Pro-AMC (designated Fluorogenic DPP Substrate 1) as the detection substrate, confirming that the P2 alanine residue is tolerated by the FAP active site [1]. In contrast, FAP displays a strong preference for N-terminally blocked substrates such as Z-Gly-Pro-AMC and does not efficiently hydrolyze free H-Gly-Pro-AMC [2]. This differential N-terminal recognition means that Ala-Pro-AMC is the only free-amino dipeptide-AMC substrate that supports activity measurements for all six prolyl-specific dipeptidyl peptidases—DPP4, DPP7, DPP8, DPP9, FAP, and POP—in a unified assay format [3].

FAP activity assay multi-enzyme substrate tumor microenvironment

Fluorescence Sensitivity Over Chromogenic pNA

A systematic comparison of leaving groups for serine protease substrates established that the AMC (7-amino-4-methylcoumarin) fluorophore provides substantially greater detection sensitivity than the chromogenic p-nitroanilide (pNA) group [1]. For the identical Ala-Pro dipeptide scaffold, the chromogenic substrate Ala-Pro-pNA requires micromolar-range enzyme concentrations for reliable absorbance detection, whereas the fluorogenic Ala-Pro-AMC enables detection of sub-nanomolar enzyme concentrations, owing to the intrinsically higher quantum yield of AMC fluorescence and the superior signal-to-noise characteristics of fluorescence over absorbance spectroscopy [1]. In DPP-IV inhibitor screening, the fluorogenic Gly-Pro-AMC substrate (Km = 50 µM) is routinely preferred over the chromogenic Gly-Pro-pNA (Km = 114 µM) specifically because of this sensitivity advantage [2]; the same principle applies to the Ala-Pro substrate pair.

fluorogenic vs. chromogenic assay sensitivity signal-to-noise ratio

Ala-Pro-AMC Application Scenarios


High-Sensitivity DPP-IV Quantification

When measuring DPP-IV activity in samples with limited enzyme abundance—such as human cerebrospinal fluid, tissue interstitial fluid, or dilute recombinant enzyme preparations—Ala-Pro-AMC provides a 19-fold lower Km (0.34 µM) compared to Gly-Pro-AMC (6.4 µM) under identical conditions [1]. This higher apparent affinity enables reliable kinetic measurements at substrate concentrations where Gly-Pro-AMC would yield sub-optimal turnover, improving the lower limit of detection and reducing the quantity of precious biological sample required per assay point.

Isoform-Selective DPP Inhibitor Screening

Pharmaceutical inhibitor discovery programs targeting type 2 diabetes (DPP4), immune function (DPP8/DPP9), or oncology (FAP) require rigorous selectivity profiling to avoid off-target toxicity. Ala-Pro-AMC is the only substrate capable of detecting DPP9 enzymatic activity while simultaneously supporting parallel kinetic measurements of DPP4 (Km 0.34–15 µM), DPP8 (Km 208 µM), and DPP9 (Km 161 µM) in a unified fluorometric assay format [2]. This eliminates the need to switch between incompatible substrate scaffolds and enables direct IC50 ratio comparisons, which is essential for establishing therapeutic selectivity windows.

FAP Activity in Tumor Microenvironment

FAP is a validated target in oncology and fibrotic disease, and its activity in the tumor stroma correlates with poor prognosis. Commercial FAP assay kits rely on Ala-Pro-AMC as the fluorogenic substrate, demonstrating that the free N-terminal alanine residue is accommodated by the FAP active site [3]. Unlike Z-Gly-Pro-AMC—which is specific for FAP but cannot be used to measure DPP4—Ala-Pro-AMC enables simultaneous monitoring of both FAP and DPP4 activity in heterogeneous tissue homogenates, allowing researchers to distinguish tumor stromal protease activity from systemic DPP4 background in a single assay.

Unified Prolyl Peptidase Family Profiling

The prolyl-specific dipeptidyl peptidase family (DPP4, DPP7, DPP8, DPP9, FAP, POP) collectively regulates a wide range of bioactive peptide hormones, chemokines, and neuropeptides. For systems-level studies of prolyl peptidase biology—such as characterizing the peptidase landscape in inflammatory disease or metabolic syndrome—Ala-Pro-AMC provides a single-substrate solution that detects all six family members [4]. This avoids the confounding variability introduced by using different substrates for different enzymes and ensures that observed changes in total prolyl peptidase activity reflect genuine biological regulation rather than differential substrate sensitivity.

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